REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([Cl:12])[C:3]=1[NH:13][NH2:14].[CH3:15][C:16](=O)[CH2:17][C:18](=O)[CH3:19].S(=O)(=O)(O)O>C(O)C>[CH3:15][C:16]1[CH:17]=[C:18]([CH3:19])[N:13]([C:3]2[C:2]([Cl:1])=[CH:7][C:6]([C:8]([F:9])([F:11])[F:10])=[CH:5][C:4]=2[Cl:12])[N:14]=1
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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ClC1=C(C(=CC(=C1)C(F)(F)F)Cl)NN
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Name
|
|
Quantity
|
2.1 mL
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Type
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reactant
|
Smiles
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CC(CC(C)=O)=O
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Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 20 hours
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Duration
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20 h
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Type
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CUSTOM
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Details
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The ethanol was evaporated under reduced pressure
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Type
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DISSOLUTION
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Details
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the residue dissolved in dichloromethane
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Type
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WASH
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Details
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The extract was washed with sodium bicarbonate solution and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulphate
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Type
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CUSTOM
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Details
|
evaporated
|
Name
|
|
Type
|
product
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Smiles
|
CC1=NN(C(=C1)C)C1=C(C=C(C=C1Cl)C(F)(F)F)Cl
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |